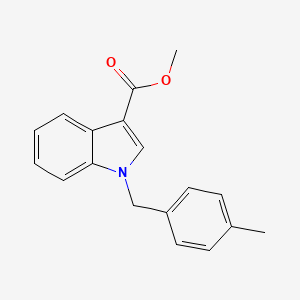

methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(4-methylphenyl)methyl]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13-7-9-14(10-8-13)11-19-12-16(18(20)21-2)15-5-3-4-6-17(15)19/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJLQDOFWNIESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.

Esterification: The final step involves the esterification of the indole-3-carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Indole-3-methanol derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate serves as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents. The indole moiety is known for its diverse biological activities, making it a valuable component in drug design. For instance, derivatives of this compound have been explored for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .

Mechanism of Action

The compound's mechanism involves interaction with specific molecular targets such as enzymes or receptors. The presence of the methylbenzyl group enhances binding affinity and specificity towards these targets, influencing biological pathways like cell signaling and apoptosis .

Biological Studies

Enzyme Interaction Studies

Research has indicated that this compound can modulate enzyme activity, which is crucial for understanding metabolic pathways. Studies have shown that it interacts with enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent .

Receptor Binding Studies

The compound has also been investigated for its ability to bind to various receptors. For example, it has shown promise in binding to serotonin receptors, which are implicated in mood regulation and other physiological processes. This interaction could lead to the development of novel antidepressants or anxiolytics .

Chemical Biology

Synthesis of Fluorescent Probes

In chemical biology, this compound is utilized in synthesizing fluorescent probes for imaging and diagnostic purposes. These probes are essential for visualizing biological processes in real-time, enhancing our understanding of cellular dynamics .

Bioactive Molecules Production

The compound is also employed in the synthesis of other bioactive molecules, contributing to the development of new therapeutic agents. Its versatility allows for modifications that can lead to compounds with enhanced biological activities .

Case Studies

Mechanism of Action

The mechanism of action of methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

The compound shares a common indole-3-carboxylate scaffold with several analogs, differing primarily in substituents at the 1-position and the ester group. Key structural analogs include:

Key Observations :

- Substituent Bulk: The methylbenzyl group in the target compound is less bulky compared to substituents like 5-fluoropentyl (NM2201) or cyclohexylmethyl (BB-22) in synthetic cannabinoids .

- Ester Group: The methyl ester is smaller and less lipophilic than aromatic esters (e.g., quinolin-8-yl in FUB-PB-22), which may influence solubility and receptor binding .

Crystallographic and Conformational Data

- Methyl 1-methyl-1H-indole-3-carboxylate () crystallizes with coplanar indole and ester groups, stabilized by hydrogen bonding. This planar arrangement may enhance π-π stacking interactions in biological targets .

- In 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile (), the angle between the indole and tolyl rings is ~87°, suggesting moderate steric hindrance. This contrasts with smaller angles (e.g., 58°) in analogs with electron-donating substituents .

Physical Properties

Insights :

Pharmacological Potential

- Indole-3-carboxylates are explored as intermediates for anti-inflammatory and anticancer agents. For example, 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid () is a research chemical with unspecified bioactivity .

Biological Activity

Methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate is a synthetic compound belonging to the indole derivatives class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Esterification : The reaction of indole-3-carboxylic acid with methanol in the presence of sulfuric acid to form methyl indole-3-carboxylate.

- N-Alkylation : Methyl indole-3-carboxylate undergoes nucleophilic substitution with 4-methylbenzyl bromide using a base like potassium carbonate in dimethylformamide (DMF) as a solvent.

This synthetic route yields the desired compound with notable efficiency and purity .

Biological Activity

This compound exhibits various biological activities, particularly anti-cancer properties. Research has demonstrated its selective cytotoxicity against several cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers. The compound's effectiveness is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells while sparing normal epithelial cells .

The mechanisms underlying the biological activity of this compound include:

- Interaction with Molecular Targets : The compound interacts with specific enzymes and receptors, modulating their activity. The indole ring system is known to influence various biological pathways related to cell signaling and apoptosis .

- Cell Cycle Arrest : Studies indicate that the compound causes significant cell cycle arrest at the S and G2/M phases. This effect is accompanied by an increase in tumor suppressor miRNAs (miR-30C and miR-107) and a decrease in oncogenic miRNAs (miR-25, IL-6, C-Myc) .

Research Findings

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In Vitro Studies : A study assessed the cytotoxic effects of various derivatives against HCT-116 cells, revealing IC50 values as low as 7.1 µM for some derivatives. These findings underscore the compound's potential as a lead structure for developing new anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative A | HCT-116 | 7.1 ± 0.07 | Induces apoptosis |

| Derivative B | HCT-116 | 10.5 ± 0.07 | Cell cycle arrest |

| Derivative C | HCT-116 | 11.9 ± 0.05 | DNA interaction |

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Case Study on Anticancer Activity : In a study involving multiple cancer cell lines, derivatives of this compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

Q & A

What are the optimal synthetic routes for methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate, and how can reaction conditions be systematically optimized?

Basic Research Question

The compound is typically synthesized via esterification of 1-(4-methylbenzyl)-1H-indole-3-carboxylic acid with methanol under acidic catalysis . Key optimization parameters include:

- Catalyst selection : Sulfuric acid or HCl are common, but trifluoroacetic acid may improve yields in moisture-sensitive conditions.

- Solvent and temperature : Refluxing in anhydrous methanol at 60–80°C minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Characterization : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR, comparing peaks to analogous indole derivatives (e.g., methyl 1-methyl-1H-indole-3-carboxylate ).

How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

Advanced Research Question

Conflicting geometries (e.g., dihedral angles between indole and substituted benzyl groups) arise from varying substituents and crystal packing effects. Methodological approaches include:

- Single-crystal X-ray diffraction : Determine precise bond lengths/angles (e.g., orthorhombic Pbcm space group, a=8.30 Å, b=16.63 Å, c=6.76 Å ).

- Hydrogen bonding analysis : Identify intermolecular interactions (C–H⋯O and C–H⋯π) stabilizing planar conformations .

- DFT calculations : Compare experimental data with optimized geometries (B3LYP/6-311+G(d,p)) to validate torsional angles .

- Database cross-referencing : Use Cambridge Structural Database (CSD) entries for analogous compounds (e.g., 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile ).

What methodologies are recommended for analyzing the biological activity of this compound in drug discovery?

Advanced Research Question

To evaluate pharmacological potential:

- In vitro assays :

- SAR studies : Modify substituents (e.g., 4-methylbenzyl vs. 3-fluorobenzyl ) and correlate with activity using multivariate regression.

- Molecular docking : Simulate binding modes in protein targets (e.g., COX-2) using AutoDock Vina, validated by MD simulations .

How can spectroscopic techniques distinguish between positional isomers of methyl 1-(substituted benzyl)-1H-indole-3-carboxylate derivatives?

Basic Research Question

Positional isomers (e.g., 3-methyl vs. 4-methylbenzyl) are differentiated via:

- NMR :

- IR spectroscopy : Ester C=O stretches at 1710–1740 cm; benzyl C–H out-of-plane bends differ between para/meta substitution .

- Mass spectrometry : Fragmentation patterns (e.g., loss of benzyl group [M–91]) confirm substitution sites .

What strategies mitigate challenges in reproducing crystallographic data for this compound?

Advanced Research Question

Reproducibility issues often stem from solvent impurities or crystallization conditions. Solutions include:

- Controlled crystallization : Use slow evaporation from ethyl acetate/petroleum ether (1:3) at 4°C to obtain high-quality crystals .

- Data collection protocols : Collect datasets at 173 K to minimize thermal motion artifacts .

- Software validation : Process data with SHELXL (for refinement) and Olex2 (for visualization), comparing R values (<5% for reliable data) .

- Deposition in public databases : Cross-check with CCDC entries (e.g., 181728 for methyl 1-methyl-1H-indole-3-carboxylate ).

How do intermolecular interactions influence the physicochemical properties of this compound?

Advanced Research Question

Non-covalent interactions dictate solubility and stability:

- Hydrogen bonding : C–H⋯O networks in the ab-plane increase melting points (observed mp 145–147°C vs. 130°C for non-hydrogen-bonded analogs).

- π-Stacking : Parallel indole ring interactions (3.8–4.2 Å spacing) enhance thermal stability (TGA decomposition >250°C ).

- Solubility : Polar solvents (DMF, DMSO) disrupt stacking, improving solubility compared to apolar solvents .

What advanced computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

Predict regioselectivity using:

- Frontier Molecular Orbital (FMO) theory : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) to identify electrophilic sites (e.g., C3 of indole) .

- Natural Bond Orbital (NBO) analysis : Assess charge distribution; negative charges at carbonyl oxygen increase susceptibility to nucleophilic attack .

- Reactivity descriptors : Fukui indices (condensed-to-atom) pinpoint reactive positions (e.g., C3 > C2 in indole core ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.